1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole

Description

Overview of N-Heterocyclic Compounds in Organic Chemistry

Nitrogen-containing heterocyclic compounds are a significant class of organic molecules characterized by a ring structure containing at least one nitrogen atom. pressbooks.pubnumberanalytics.com These compounds are fundamental in organic chemistry and are integral to a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnumberanalytics.commsesupplies.com Their prevalence is highlighted by the fact that over 75% of FDA-approved drugs contain a nitrogen heterocycle. nih.gov The presence of the nitrogen atom within the cyclic structure imparts unique chemical and physical properties, such as the ability to form hydrogen bonds, which is crucial for interactions with biological targets. nih.govfiveable.me These molecules are found in many biologically important structures, including nucleic acids, vitamins, and alkaloids. nih.govnveo.org

Significance of Pyrrole (B145914) and its Derivatives in Chemical Science

Pyrrole (C₄H₅N) is a five-membered aromatic heterocyclic compound that serves as a foundational structure for a multitude of derivatives with significant pharmacological and industrial relevance. vedantu.comstudysmarter.co.uk The pyrrole ring is a key component in numerous natural products essential to life, such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B₁₂. taylorandfrancis.comwikipedia.org In medicinal chemistry, pyrrole derivatives are extensively explored and have been developed into drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgresearchgate.net The versatility of the pyrrole scaffold allows for the synthesis of a diverse array of compounds with tailored biological and chemical properties. mdpi.comnih.gov

Structural Context of 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole within Pyrrole Chemistry

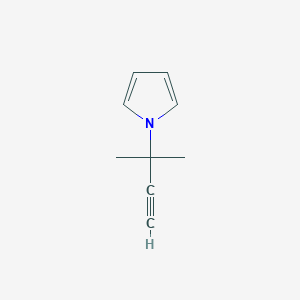

This compound is a derivative of pyrrole where a 2-methylbut-3-yn-2-yl group is attached to the nitrogen atom of the pyrrole ring. This substituent consists of a tertiary carbon connected to two methyl groups, a pyrrole nitrogen, and an ethynyl (B1212043) (acetylenic) group. The presence of the bulky tertiary alkyl group introduces significant steric hindrance around the nitrogen atom, which can influence the reactivity and conformational properties of the pyrrole ring. Furthermore, the terminal alkyne functionality (C≡CH) is a highly reactive group that can participate in a variety of chemical transformations, such as cycloaddition reactions, providing a synthetic handle for further molecular elaboration. mdpi.com

Research Trajectories and Academic Relevance for this compound

The academic relevance of this compound stems from its potential as a building block in the synthesis of more complex molecules. The dual functionality of the aromatic pyrrole ring and the reactive alkyne group makes it a versatile intermediate in organic synthesis. Research involving N-substituted pyrroles often focuses on creating novel structures with potential applications in materials science and medicinal chemistry. beilstein-journals.org For instance, the alkyne group can be utilized in "click chemistry" or in metal-catalyzed cross-coupling reactions to construct larger, more elaborate molecular architectures. The synthesis of such polysubstituted pyrroles is an active area of research, with methods often involving the reaction of ylides with activated alkynes. mdpi.com While specific high-impact studies on this compound itself are not abundant in the public domain, the study of similar N-alkynylpyrroles contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies. researchgate.netbenthamopen.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 133342-63-9 biosynth.com |

| Molecular Formula | C₉H₁₁N biosynth.com |

| Molecular Weight | 133.19 g/mol biosynth.com |

| SMILES | CC(C)(C#C)N1C=CC=C1 biosynth.com |

An in-depth exploration of the synthetic routes toward this compound and its analogs reveals a variety of chemical strategies. These methodologies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrole ring at the nitrogen atom and the construction of the pyrrole ring from acyclic precursors that already contain the desired N-alkynyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9(2,3)10-7-5-6-8-10/h1,5-8H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGWDXZURPWJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380263 | |

| Record name | 1-(2-methylbut-3-yn-2-yl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646989-37-9 | |

| Record name | 1-(1,1-Dimethyl-2-propyn-1-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646989-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-methylbut-3-yn-2-yl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of 1 2 Methylbut 3 Yn 2 Yl 1h Pyrrole

Reactivity Profile of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which significantly influences its reactivity. beilstein-journals.org This increased electron density makes the pyrrole ring highly susceptible to electrophilic attack and generally more reactive than benzene (B151609). rsc.org

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Due to its electron-rich nature, the pyrrole ring readily undergoes electrophilic aromatic substitution. The substitution typically occurs at the C2 position (α-position) because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 position (β-position). rsc.org The presence of the bulky N-substituent (2-methylbut-3-yn-2-yl group) may also sterically direct electrophiles to the C2 and C5 positions.

Common electrophilic substitution reactions applicable to pyrroles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position. The reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comjk-sci.comwikipedia.org For N-substituted pyrroles, this reaction provides an efficient route to 2-formylpyrrole derivatives. organic-chemistry.org

Halogenation: Pyrroles can be halogenated using mild reagents. For instance, bromination can be achieved with N-bromosuccinimide (NBS) and a catalytic amount of PBr₃ to yield 3-bromo-N-methylpyrrole, indicating that regioselectivity can be controlled. nih.gov

Nitration and Sulfonation: These reactions require milder conditions than those used for benzene to avoid polymerization of the sensitive pyrrole ring. rsc.org Modified nitrating and sulfonating agents are often employed.

| Reaction | Reagents | Typical Product | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole-2-carbaldehyde | organic-chemistry.orgchemistrysteps.com |

| Bromination | NBS, cat. PBr₃ | 2-Bromo- or 3-bromo-1-(2-methylbut-3-yn-2-yl)-1H-pyrrole | nih.gov |

Nucleophilic Reactivity and Addition Pathways to the Pyrrole System

The pyrrole ring itself is electron-rich and generally unreactive towards nucleophiles. Nucleophilic substitution on an unsubstituted pyrrole ring is uncommon. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). nih.gov For instance, the nitro group on a copper corrole (B1231805) (a pyrrole-containing macrocycle) activates the adjacent β-pyrrole carbon towards nucleophilic attack by carbanions. nih.gov

In the context of N-alkyne-substituted pyrroles, intramolecular nucleophilic attack originating from a functional group on a side chain can occur, leading to cyclization products. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular cyclization when treated with hydrazine (B178648). beilstein-journals.org While this is an intramolecular process, it demonstrates the potential for nucleophilic pathways involving the pyrrole system when suitably activated.

Deprotonation of the Pyrrole Nitrogen and Formation of N-Metallated Species

Pyrrole is weakly acidic, with a pKa of about 16.5 for the N-H proton. organic-chemistry.org In the case of this compound, the nitrogen is already substituted, so deprotonation of the pyrrole nitrogen is not possible. However, metallation of the carbon atoms of the pyrrole ring can be achieved, particularly in N-substituted pyrroles. organic-chemistry.org The use of strong bases like organolithium reagents can lead to the deprotonation of one of the ring carbons, typically at the C2 position, to form a lithiated species. This N-substituted pyrrolyllithium can then react with various electrophiles.

For N-phenylpyrrole, deprotonation with a mixed lithium-zinc base has been shown to regioselectively occur at the C2 position. nih.gov This indicates that for this compound, similar C2-metallation could be a viable pathway for further functionalization.

Reactivity Profile of the Alkyne Moiety (2-Methylbut-3-yn-2-yl group)

The terminal alkyne group is a highly versatile functional group that participates in a wide array of reactions, significantly expanding the synthetic utility of the parent molecule.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). nih.govmdpi.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govmdpi.comresearchgate.net The reaction between this compound and an azide, such as benzyl (B1604629) azide, would be expected to proceed smoothly in the presence of a copper(I) catalyst to yield the corresponding triazole product. beilstein-journals.orgwalisongo.ac.id

| Reactants | Catalyst | Product | Reference |

| This compound, Benzyl azide | Cu(I) source (e.g., CuI) | 1-(1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-methylethyl)-1H-pyrrole | beilstein-journals.orgwalisongo.ac.id |

Transition Metal-Catalyzed Functionalization of Terminal Alkynes

The terminal C-H bond of the alkyne is acidic and can be readily functionalized using various transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. semanticscholar.orgbeilstein-journals.org The precursor to the alkyne moiety, 2-methyl-3-butyn-2-ol, is frequently used in Sonogashira reactions, highlighting the reactivity of this alkyne under these conditions. Therefore, this compound is expected to couple efficiently with various aryl halides, such as iodobenzene, to produce the corresponding disubstituted alkyne. rsc.org

| Reactants | Catalysts | Base | Product | Reference |

| This compound, Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 1-(2-Methyl-4-phenylbut-3-yn-2-yl)-1H-pyrrole | rsc.orgsemanticscholar.org |

This dual reactivity makes this compound a valuable intermediate, allowing for selective modification at either the pyrrole ring or the alkyne terminus, or a combination of both, to generate a wide array of complex molecules.

Cycloaddition Reactions Involving the Terminal Alkyne

The terminal alkyne functionality is a versatile handle for participating in a variety of cycloaddition reactions. These reactions are powerful tools for building complex molecular architectures, including heterocyclic systems.

One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed variant known as the Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction involves the coupling of the terminal alkyne with an organic azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgbeilstein-journals.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov For this compound, this would provide a straightforward method to link the pyrrole moiety to other molecules, polymers, or biomolecules. rsc.orgresearchgate.net

Beyond CuAAC, the alkyne can participate in other cycloadditions:

[2+2+2] Cycloadditions: Rhodium-catalyzed cycloadditions with other alkynes can be used to construct substituted benzene rings. The reaction of this compound with two equivalents of another alkyne could lead to highly substituted aromatic compounds. nih.gov

[3+2] Cycloadditions: Besides azides, other 1,3-dipoles like nitrones or azomethine ylides can react with the alkyne to form five-membered heterocycles like isoxazoles or pyrrolines, respectively. rsc.orgnih.gov

[2+2+1] Cycloadditions: The Pauson-Khand reaction, typically involving an alkyne, an alkene, and carbon monoxide, can be used to synthesize cyclopentenones. While less common for simple terminal alkynes, related rhodium-catalyzed cyclocarbonylation reactions of allene-ynes demonstrate the potential for complex bicyclic ketone formation. utexas.edu

These cycloaddition pathways are summarized in the table below.

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Dipole/Reactant | Catalyst (Typical) | Product |

|---|---|---|---|

| [3+2] Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole |

| [2+2+2] Cyclotrimerization | Alkyne (2 equiv.) | Rh(I) or other transition metals | Substituted Benzene |

| [3+2] Nitrone-Alkyne Cycloaddition | Nitrone | Thermal or Catalytic | Isoxazoline/Isoxazole |

| [2+2+1] Cyclocarbonylation | Alkene + CO | Co₂(CO)₈, Rh(I) | Cyclopentenone |

This table presents potential reactions based on the known reactivity of terminal alkynes.

Polymerization Reactions of the Alkynyl Group

The terminal alkynyl group of this compound presents a potential site for polymerization, although specific studies on this monomer are not prevalent. Several polymerization techniques could theoretically be applied.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing strained cycloalkenes. beilstein-journals.orgnih.gov While not directly applicable to the alkyne itself, it's conceivable to first perform a cycloaddition (e.g., with a strained alkene like norbornene) to create a monomer suitable for ROMP. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization is another possibility, though it typically involves dienes. Relatedly, catalysts for alkyne metathesis exist but are less common for polymerization of terminal alkynes due to side reactions.

Coordination Polymerization using rhodium or other transition metal catalysts is a known method for polymerizing terminal alkynes. However, the bulky gem-dimethyl group adjacent to the alkyne in this compound would likely pose a significant steric hindrance, potentially slowing down or even preventing polymerization. scispace.com

Furthermore, in studies involving the electropolymerization of a related N-alkynylated dithienopyrrole, it was observed that the terminal alkyne group was not stable under the polymerization conditions, indicating a potential challenge for creating polymers that retain the alkyne functionality for post-polymerization modification. nih.gov

Interactions and Chemo-selectivity

The presence of two distinct reactive sites, the pyrrole ring and the alkyne, within the same molecule gives rise to complex and interesting chemical behavior, including synergistic effects and the potential for selective transformations.

Synergistic and Orthogonal Reactivity of Pyrrole and Alkyne Functional Groups

The pyrrole and alkyne groups can react in concert (synergistically) or independently (orthogonally).

Synergistic Reactivity: Research has shown that intramolecular reactions between a pyrrole ring and a tethered alkyne can be promoted by catalysts. For instance, gold-catalyzed reactions can lead to a cascade involving the alkyne and a dearomatization of the pyrrole ring, forming novel polycyclic structures. nih.govacs.org This type of reaction highlights a synergistic pathway where both functional groups are required to achieve the final product. Similarly, intramolecular nucleophilic or electrophilic cyclizations of N-alkyne-substituted pyrrole esters can yield fused heterocyclic systems like pyrrolooxazinones, where the alkyne is activated and attacked by a nucleophile derived from the pyrrole substituent. beilstein-journals.org

Orthogonal Reactivity: The two functional groups can also be addressed selectively. The alkyne can undergo a copper-catalyzed click reaction with an azide without affecting the pyrrole ring. rsc.orgnih.gov Conversely, the electron-rich pyrrole ring is susceptible to electrophilic substitution (e.g., halogenation, acylation) at the C2 and C5 positions under conditions that would leave the alkyne untouched. The Diels-Alder reaction is another transformation that typically involves the pyrrole ring (acting as a diene) with potent dienophiles like arynes, which would not react with the terminal alkyne under the same conditions. beilstein-journals.org This selective reactivity allows for a stepwise functionalization of the molecule.

Intramolecular Interactions Guiding Reactivity and Selectivity

The specific substitution pattern of this compound, where the alkyne is attached to the pyrrole nitrogen via a quaternary carbon, places the two functional groups in a fixed spatial relationship. This proximity is crucial for guiding intramolecular reactions.

In catalyzed cascade reactions, the initial coordination of a metal catalyst (e.g., Au(I), Rh(I)) to the alkyne makes it more electrophilic. nih.govnih.gov This activation can prompt an intramolecular nucleophilic attack from the electron-rich pyrrole ring. The attack can occur at either the C2 or C3 position of the pyrrole, leading to different fused or spirocyclic systems. The formation of pyrrolopyrazinones and other fused heterocycles from related N-alkynyl pyrroles demonstrates how the tethered alkyne acts as an electrophilic partner for cyclization. beilstein-journals.org These transformations are often highly selective due to the geometric constraints imposed by the intramolecular setup.

Regioselective and Stereoselective Transformations

Regioselectivity refers to the preference for one direction of bond formation over others. This is a key consideration in the reactions of this compound.

In 1,3-Dipolar Cycloadditions: The reaction of the terminal alkyne is often highly regioselective. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole isomer, as opposed to the 1,5-isomer that can form in thermal, uncatalyzed reactions. organic-chemistry.orgbeilstein-journals.org For cycloadditions with other dipoles, the regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the alkyne and the dipole. acs.orgnih.gov Base-mediated [3+2] cycloadditions of alkynes with sydnones have also been shown to proceed with high regioselectivity. acs.org

In Pyrrole Reactions: Electrophilic substitution on the pyrrole ring is regioselective, typically favoring the C2 position, or the C5 position if C2 is blocked.

Stereoselectivity , the preferential formation of one stereoisomer over another, is most relevant when new chiral centers are created. In the context of cycloadditions to the alkyne, if the reacting partner is chiral or if a chiral catalyst is used, stereoselective outcomes are possible. For instance, asymmetric rhodium-catalyzed conjugate alkynylations have been developed that proceed with high enantioselectivity. researchgate.net While the starting material is achiral, many of its potential products could be chiral, and controlling their stereochemistry would be a key synthetic challenge.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrrolooxazinone |

| Pyrrolopyrazinone |

| Isoxazole |

Advanced Spectroscopic Characterization Methodologies for 1 2 Methylbut 3 Yn 2 Yl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1-(2-methylbut-3-yn-2-yl)-1H-pyrrole, distinct signals are expected for the protons of the pyrrole (B145914) ring and the 2-methylbut-3-yn-2-yl substituent.

The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. ipb.pt The α-hydrogens (H-2 and H-5) are generally found at lower fields compared to the β-hydrogens (H-3 and H-4) due to the electron-withdrawing effect of the nitrogen atom. ipb.pt The chemical shifts of pyrrole protons are also known to be solvent-dependent. ipb.ptresearchgate.net

The 2-methylbut-3-yn-2-yl group introduces several other proton signals. The methyl protons attached to the quaternary carbon (C(CH₃)₂) are expected to produce a singlet in the upfield region, typically around 1.0-1.5 ppm. libretexts.orgdocbrown.info The acetylenic proton (-C≡C-H) is anticipated to resonate in the range of 2.5–3.0 ppm. libretexts.orgchemistrysteps.com This characteristic shift is a result of the magnetic anisotropy of the triple bond. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 | ~6.5 - 7.0 | Triplet |

| Pyrrole H-3, H-4 | ~6.0 - 6.5 | Triplet |

| Acetylenic H | ~2.5 - 3.0 | Singlet |

| Methyl H (C(CH₃)₂) | ~1.3 - 1.7 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for better resolution of individual carbon atoms. oregonstate.edu

For this compound, the pyrrole ring carbons are expected to resonate in the aromatic region, typically between 110 and 140 ppm. rsc.orglibretexts.org Similar to the protons, the α-carbons (C-2 and C-5) generally appear at a different chemical shift than the β-carbons (C-3 and C-4). rsc.org The quaternary carbon of the 2-methylbut-3-yn-2-yl group attached to the pyrrole nitrogen will have a distinct chemical shift. The carbons of the methyl groups will appear in the upfield region of the spectrum. libretexts.orglibretexts.org The acetylenic carbons (-C≡C-) have characteristic chemical shifts in the range of 70-110 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~120 - 130 |

| Pyrrole C-3, C-4 | ~105 - 115 |

| Quaternary C (N-C(CH₃)₂) | ~55 - 65 |

| Methyl C (CH₃) | ~25 - 35 |

| Acetylenic C (C≡CH) | ~80 - 90 |

| Acetylenic C (C≡CH) | ~70 - 80 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-2 with H-3, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyrrole ring and the substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show a correlation between the methyl protons and the quaternary carbon, as well as the acetylenic carbon. It would also be crucial in confirming the attachment of the 2-methylbut-3-yn-2-yl group to the nitrogen of the pyrrole ring by showing a correlation between the methyl protons and the α-carbons of the pyrrole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Pyrrole Ring and Alkynyl Stretching Modes

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the pyrrole ring and the alkynyl group. nih.govresearchgate.net

Pyrrole Ring Vibrations: The pyrrole ring will display a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C-N stretching vibrations within the ring give rise to a set of bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations appear at lower frequencies. researchgate.net

Alkynyl Group Vibrations: The most characteristic vibration of the alkynyl group is the C≡C stretching mode, which typically appears as a weak to medium intensity band in the IR spectrum in the range of 2140-2100 cm⁻¹. The terminal ≡C-H stretching vibration is also a key feature, appearing as a sharp, strong band around 3300 cm⁻¹. The ≡C-H bending vibration is found at lower frequencies.

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Pyrrole C-H Stretch | ~3100-3000 | Medium | Medium |

| C≡C Stretch | ~2140-2100 | Weak-Medium | Strong |

| Pyrrole C=C/C-N Stretch | ~1600-1400 | Medium-Strong | Medium-Strong |

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

While the primary structure is well-defined, vibrational spectroscopy can also provide insights into the conformational preferences and potential intermolecular interactions of this compound. The rotational freedom around the N-C bond connecting the pyrrole ring and the tertiary carbon of the substituent may lead to different stable conformers. These conformers could potentially be distinguished by subtle shifts in the vibrational frequencies or the appearance of new bands in the spectra, particularly in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Furthermore, in the solid state or in concentrated solutions, intermolecular interactions such as hydrogen bonding involving the acetylenic proton or π-π stacking of the pyrrole rings can occur. nih.gov These interactions would lead to broadening and shifting of the corresponding vibrational bands, such as the ≡C-H stretching frequency. nih.gov Comparing spectra recorded in different phases (e.g., solid vs. solution) or in different solvents can help to identify and characterize these intermolecular forces. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard mass spectrometry by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with the molecular formula C₉H₁₁N, the theoretical monoisotopic mass can be calculated with high precision.

This technique is crucial for confirming the elemental composition of a newly synthesized compound, differentiating it from other potential isomers or compounds with the same nominal mass. The determination of the molecular formula is achieved by matching the experimentally measured exact mass of the molecular ion ([M]⁺ or a protonated species like [M+H]⁺) to the theoretical mass calculated from the elemental composition. researchgate.net

Table 1: Theoretical Mass Calculation for C₉H₁₁N

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 11 | 1.007825 | 11.086075 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| Total | | | 133.089149 |

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

In addition to providing the molecular weight, mass spectrometry fragments the ionized molecule in a predictable manner, creating a unique fingerprint that helps to confirm its structure. The fragmentation pathways are influenced by the stability of the resulting carbocations and neutral radicals. nih.govbmrb.io For this compound, key fragmentation patterns are anticipated based on its structure.

A primary fragmentation event would likely be the loss of a methyl group (•CH₃) from the quaternary carbon, due to the formation of a stable tertiary carbocation. Another significant fragmentation pathway would involve cleavage of the bond between the quaternary carbon and the pyrrole nitrogen. The fragmentation of the pyrrole ring itself is also possible.

Table 2: Predicted Fragmentation Ions for this compound

| m/z | Proposed Fragment | Structure of Ion | Notes |

|---|---|---|---|

| 133 | [M]⁺ | [C₉H₁₁N]⁺ | Molecular Ion |

| 118 | [M-CH₃]⁺ | [C₈H₈N]⁺ | Loss of a methyl radical, forming a stable tertiary carbocation. |

| 94 | [M-C₃H₃]⁺ | [C₆H₈N]⁺ | Loss of the propargyl radical. |

| 67 | [C₄H₅N]⁺ | Pyrrole ring fragment | Cleavage of the substituent at the nitrogen atom. |

This table outlines the expected major fragments based on the principles of mass spectrometry fragmentation for N-substituted pyrroles and compounds with quaternary centers.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, one can generate a detailed model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While no specific crystal structure for this compound is publicly available, analysis of related structures provides insight into the expected molecular geometry. rsc.orgnih.gov The pyrrole ring itself is planar. The geometry around the quaternary carbon atom would be tetrahedral. A key structural parameter would be the C-N-C bond angle and the torsion angles defining the orientation of the bulky 2-methylbut-3-yn-2-yl group relative to the plane of the pyrrole ring. Crystal packing would likely be influenced by weak van der Waals forces and potential C-H···π interactions. aip.org

Table 3: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Pyrrole N-C bond length | ~1.37 - 1.39 Å | Indicates the degree of electronic interaction between the nitrogen and the substituent. |

| Quaternary C-N bond length | ~1.47 - 1.50 Å | Typical length for a C(sp³)-N(sp²) single bond. |

| Pyrrole C=C bond lengths | ~1.38 Å | Characteristic of the aromatic pyrrole ring. wikipedia.org |

| Pyrrole C-C bond lengths | ~1.42 Å | Characteristic of the aromatic pyrrole ring. wikipedia.org |

| C≡C triple bond length | ~1.20 Å | Standard length for a carbon-carbon triple bond. |

| Crystal System | - | Dependent on molecular packing (e.g., Monoclinic, Orthorhombic). rsc.org |

This table presents anticipated values for key structural parameters that would be determined if a single crystal X-ray diffraction study were performed.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical, or electronic, state of those elements within a material. acs.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its local chemical environment.

For this compound, XPS would confirm the presence of carbon and nitrogen. More importantly, the high-resolution N 1s spectrum would provide definitive evidence of the nitrogen's chemical state. Pyrrolic nitrogen, which is part of a five-membered aromatic ring and contributes two electrons to the π-system, has a characteristic binding energy distinct from other nitrogen types, such as pyridinic or amine nitrogen. lanl.govnih.gov Theoretical and experimental studies place the N 1s binding energy for pyrrolic nitrogen in the range of 399.7 to 400.7 eV. rsc.orglanl.gove3s-conferences.org

Table 4: Predicted XPS Binding Energies

| Element | Core Level | Predicted Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 286.0 | Confirms presence of carbon in various hybridizations (sp, sp², sp³). |

This table shows the expected binding energy ranges for the core levels of the elements present in the target compound, which are used to confirm elemental composition and chemical state.

Theoretical and Computational Investigations of 1 2 Methylbut 3 Yn 2 Yl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. For a molecule like 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole, DFT would be the primary tool for investigating its electronic structure and determining its most stable three-dimensional geometry.

The process begins with geometry optimization , where the arrangement of atoms is computationally adjusted to find the lowest energy conformation. This is crucial for understanding the spatial relationship between the pyrrole (B145914) ring and the bulky 2-methylbut-3-yn-2-yl group. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results for organic molecules. nih.gov These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, particularly the angle of rotation between the pyrrole ring and the substituent.

Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar structures, as specific literature for this compound is unavailable.)

| Parameter | Value |

|---|---|

| N1-C(pyrrole) bond length | ~1.38 Å |

| C≡C bond length | ~1.21 Å |

| N1-C(substituent) bond length | ~1.45 Å |

| Dihedral Angle (Pyrrole plane - C-N-C plane) | Likely non-planar to minimize steric hindrance |

Semi-Empirical Methods for Conformational Analysis and Larger Systems (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT and ab initio methods. mdpi.com These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While they are generally less accurate, they are particularly well-suited for rapid conformational analysis of large molecules and for studying systems containing hundreds of atoms.

For this compound, a PM3 calculation could be used to quickly scan the potential energy surface to identify various possible conformers arising from the rotation around the bond connecting the substituent to the pyrrole ring. researchgate.net The lowest energy conformers identified by PM3 can then be subjected to more accurate DFT or ab initio calculations for refinement. This hierarchical approach leverages the speed of semi-empirical methods and the accuracy of higher-level theories.

Molecular Orbital Analysis

Frontier Molecular Orbital (HOMO/LUMO) Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich pyrrole ring, indicating that this part of the molecule is the most likely site for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the acetylenic substituent, suggesting that it could be susceptible to nucleophilic attack. DFT calculations are highly effective for determining the energies and visualizing the spatial distributions of these orbitals.

Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar structures, as specific literature for this compound is unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.8 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Computational methods can provide a detailed picture of this distribution. A Molecular Electrostatic Potential (MEP) map is a particularly intuitive way to visualize the charge distribution on the surface of a molecule.

The MEP map for this compound would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue). The negative regions, indicating electron-rich areas, are prone to electrophilic attack, while the positive regions, which are electron-poor, are susceptible to nucleophilic attack. It is anticipated that the area around the nitrogen atom of the pyrrole ring and the π-system of the ring would exhibit negative potential. In contrast, the hydrogen atoms of the pyrrole ring and potentially the acetylenic proton would show positive potential. This information is invaluable for predicting the regioselectivity of chemical reactions.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For a molecule like this compound, with its electron-rich pyrrole ring and a reactive alkyne moiety, computational studies can map out potential intramolecular transformations, such as cyclization reactions, which are often catalyzed by transition metals like gold or palladium.

Transition State Characterization for Pyrrole and Alkyne-Involving Reactions

The characterization of transition states (TS) is crucial for understanding reaction barriers and selectivity. In reactions involving intramolecular nucleophilic attack of a pyrrole ring onto a tethered alkyne, the transition state geometry dictates the course of the reaction.

Computational studies on analogous systems, such as gold-catalyzed cyclizations of alkyne-tethered pyrroles, reveal key features of these transition states. acs.org Typically, the reaction is initiated by the π-activation of the alkyne by the metal catalyst (e.g., Au(I)). organic-chemistry.org This is followed by the nucleophilic attack of the C2 carbon of the pyrrole onto the activated alkyne. DFT calculations can locate the TS for this step, revealing a structure where the C2-C(alkyne) bond is partially formed.

For intramolecular reactions of N-alkyne-substituted pyrroles, the cyclization can proceed via different pathways (e.g., 6-exo-dig vs. 7-endo-dig), and the preference is determined by the relative energies of the corresponding transition states. beilstein-journals.org In gold-catalyzed reactions, the mechanism often involves the formation of a vinylgold intermediate after the initial nucleophilic attack, which then undergoes further transformation. acs.org The transition states for these subsequent steps, such as 1,2-migrations or protodeauration, can also be characterized computationally to build a complete energy profile of the reaction. acs.orgnih.gov Modern computational methods can reliably find these transition states between known reactants and products, sometimes with significantly reduced computational cost compared to older methods. sciencedaily.com

Reaction Pathways, Energetics, and Kinetics of Chemical Transformations

By mapping both intermediates and transition states, computational chemistry can construct detailed reaction energy profiles. These profiles are fundamental to understanding the kinetics and thermodynamics that govern which products are formed.

For this compound, a plausible transformation is an intramolecular cyclization. Gold-catalyzed cyclizations of similar N-alkynyl anilines and pyrroles have been studied extensively using DFT. acs.orgnih.gov A typical reaction pathway involves:

Coordination: The gold(I) catalyst coordinates to the alkyne triple bond.

Nucleophilic Attack: The C2 position of the pyrrole ring attacks the activated alkyne. This is often the rate-determining step and can lead to different cyclization modes (e.g., 5-exo-dig, 6-endo-dig). acs.org

Rearrangement/Migration: The resulting intermediate, often a vinylgold species, can undergo rearrangements like a 1,2-acyl shift or other migrations, which can lead to dearomatization of the pyrrole ring. acs.orgnih.gov

Protodeauration: The cycle is completed by protonolysis of the carbon-gold bond, which regenerates the catalyst and yields the final product. acs.org

Computational Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a significant challenge. Computational methods are increasingly used to make these predictions.

For reactions involving the functionalization of this compound, regioselectivity would be a key question in any intermolecular reaction. For instance, in a [2+2+1] cycloaddition to form a substituted pyrrole, the orientation of the reactants is critical. nih.gov DFT calculations have shown that regioselectivity in such reactions is often driven by a combination of steric and electronic effects. nih.gov For terminal alkynes, steric effects are often the primary driver of selectivity. nih.gov

In metal-catalyzed arylative cyclizations, the regioselective control is often achieved through a directed hydrometalation step. researchgate.net The stereoselectivity of subsequent steps, such as insertions or reductive elimination, can be analyzed by comparing the activation energies of the diastereomeric transition states. researchgate.netnih.gov Distortion/interaction analysis is a powerful computational tool used to dissect the origins of selectivity, attributing it to the energy required to distort the reactants into the transition state geometry versus the stabilizing interactions within the transition state itself. acs.org

Beyond DFT, machine learning (ML) models are emerging as powerful tools for predicting selectivity. rsc.org These models are trained on large datasets of reactions and can learn to predict the major product based on features of the reactants and catalysts. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are not only used to predict reactivity but also to calculate spectroscopic properties. This allows for direct comparison with experimental data, aiding in structure elucidation and verification.

Calculated Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy (Infrared and Raman) is a powerful technique for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with experimental results.

The B3LYP functional is commonly used for frequency calculations and has been shown to provide good results for pyrrole and its derivatives. researchgate.netresearchgate.netacs.org However, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other approximations. To correct for this, a uniform scaling factor is often applied. For the B3LYP/6-311+G(d,p) level of theory, a recommended scaling factor is 0.9679. nih.gov

For this compound, key vibrational modes would include the N-H stretches (if any, though this is an N-substituted pyrrole), C-H stretches on the pyrrole ring and alkyl groups, the alkyne C≡C and ≡C-H stretches, and various ring vibrations. Studies on N-substituted pyrroles show that some ring vibrations are sensitive to the mass of the N-substituent. worktribe.comresearchgate.net The table below presents a hypothetical comparison of calculated and experimental frequencies for key functional groups in the target molecule, based on typical values from the literature.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Reference/Comment |

|---|---|---|---|---|

| Alkyne ≡C-H Stretch | ~3300 | ~3450 | ~3338 | Strong, sharp band characteristic of terminal alkynes. |

| Aromatic C-H Stretch (Pyrrole) | 3100-3150 | 3200-3250 | 3096-3145 | worktribe.comresearchgate.net |

| Aliphatic C-H Stretch (Methyl) | 2950-2990 | 3050-3090 | 2950-2989 | |

| Alkyne C≡C Stretch | ~2120 | ~2200 | ~2129 | Weak to medium intensity. |

| Pyrrole Ring C=C Stretch | 1500-1580 | 1550-1630 | 1499-1577 | researchgate.networktribe.com |

Calculated harmonic frequencies are hypothetical values based on typical DFT (B3LYP) outputs. Scaled frequencies are obtained using a factor of 0.9679. nih.gov

NMR Chemical Shift Prediction and Correlation with Experimental Observations

NMR spectroscopy is the most powerful tool for structure determination of organic molecules. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a routine and highly valuable method for confirming or assigning structures. nih.gov The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.gov

The accuracy of DFT-predicted chemical shifts can be very high, with root-mean-square errors for ¹H shifts often below 0.2 ppm. nih.gov The predicted shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), via the equation: δ_sample = σ_TMS - σ_sample. A strong linear correlation between experimental and calculated shifts is usually observed, which gives high confidence in the assignments. researchgate.netresearchgate.net

For this compound, DFT calculations could predict the chemical shifts for all unique proton and carbon atoms. The pyrrole protons at the α (H2, H5) and β (H3, H4) positions would have distinct predicted shifts. The N-substituent introduces a quaternary carbon, two methyl groups, and an acetylenic proton, all with characteristic chemical shifts that can be calculated. Machine learning approaches are also becoming increasingly accurate for predicting ¹H chemical shifts, offering a significant speed advantage over DFT. nih.gov

Below is an illustrative table of plausible predicted ¹H and ¹³C NMR chemical shifts for the compound, based on DFT calculations for analogous structures. researchgate.netstenutz.eu

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Comment |

|---|---|---|---|

| Pyrrole C2/C5 | ~121 | ~6.7 | Alpha carbons/protons of the pyrrole ring. |

| Pyrrole C3/C4 | ~109 | ~6.1 | Beta carbons/protons of the pyrrole ring. |

| Quaternary C (C(CH₃)₂) | ~65 | - | N-substituent quaternary carbon. |

| Methyl C (CH₃) | ~28 | ~1.7 | Methyl groups on the substituent. |

| Alkyne C (C≡CH) | ~85 | - | Internal alkyne carbon. |

| Alkyne C (≡CH) | ~73 | ~2.5 | Terminal alkyne carbon/proton. |

Note: The predicted values are illustrative and based on typical shifts for these functional groups from computational studies on related molecules. Actual values would require a specific calculation for this exact structure.

Applications and Potential of 1 2 Methylbut 3 Yn 2 Yl 1h Pyrrole in Advanced Chemical Research

Role in Advanced Materials Science

The structural features of 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole make it a highly promising monomer for the development of new functional materials. The pyrrole (B145914) core is the basis for conductive polypyrroles, while the N-substituent provides a site for tuning the polymer's properties and for introducing advanced functionalities.

Precursor for Functionalized Conductive Polymers (Polypyrrole Derivatives)

Polypyrrole (PPy) is a well-known conductive polymer prized for its high conductivity, environmental stability, and biocompatibility. organic-chemistry.org However, pristine PPy suffers from poor solubility and processability, which limits its applications. researchgate.net Introducing substituents on the pyrrole nitrogen is a proven strategy to overcome these limitations. The bulky 2-methylbut-3-yn-2-yl group on this compound would increase steric hindrance between polymer chains, disrupting the planarity and strong interchain interactions that lead to insolubility. This is expected to yield a more soluble and processable polypyrrole derivative. organic-chemistry.orgnih.gov

Furthermore, the terminal alkyne group is a key feature that allows for post-polymerization modification. The monomer can first be polymerized, either chemically or electrochemically, to form a polypyrrole backbone decorated with pendant alkyne groups. These alkynes can then be functionalized using highly efficient reactions like the CuAAC. This approach allows for the attachment of a wide variety of molecules (e.g., fluorescent dyes, bioactive molecules, or cross-linking agents) to the conductive polymer backbone, creating materials with tailored properties. A similar strategy has been successfully demonstrated for other alkyne-functionalized heterocyclic monomers, such as N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole, which can be electropolymerized and subsequently modified via click chemistry. rsc.orgnih.govnsf.gov

Table 1: Comparison of Expected Properties: Polypyrrole vs. Poly(this compound) (Note: Properties for the substituted polymer are predictive, based on analogous systems.)

| Property | Unsubstituted Polypyrrole (PPy) | Poly(this compound) (Predicted) | Rationale for Prediction |

| Solubility | Generally insoluble in common solvents researchgate.net | Improved solubility in organic solvents | Bulky N-substituent disrupts chain packing. organic-chemistry.org |

| Processability | Poor, difficult to process from solution researchgate.net | Enhanced, allows for techniques like spin-coating | Improved solubility enables solution-based processing. |

| Conductivity | High (can exceed 100 S/cm) nih.gov | Lower than unsubstituted PPy | N-substitution typically decreases conductivity by reducing chain planarity and conjugation. tcichemicals.com |

| Functionality | Limited to backbone doping | Highly functionalizable via the pendant alkyne group | The alkyne is a reactive site for click chemistry and other coupling reactions. nih.gov |

Incorporation into Organic Electronic Devices and Sensors

The unique properties of polymers derived from this compound make them attractive for use in organic electronics. While the N-substitution may decrease bulk conductivity, the enhanced processability allows for the formation of uniform thin films, which are essential for device fabrication. nsf.gov Moreover, the true potential lies in the functionalization afforded by the alkyne group.

In the field of sensors, the polymer can serve as a conductive matrix. Sensor-active molecules, designed to interact with specific analytes (e.g., glucose, ammonia, or specific DNA sequences), can be attached to the polymer backbone via click chemistry. nsf.govfluorochem.co.uk This covalent attachment ensures the stability of the sensing element on the electrode surface. When the analyte binds to the recognition molecule, it can induce a change in the local environment of the polypyrrole backbone, such as a change in its doping state or conformation, which can be detected as a measurable change in conductivity or electrochemical signal. nih.govfluorochem.co.ukresearchgate.net This methodology has been explored for creating sensors for gases, ions, and biomolecules. nsf.govresearchgate.netthieme-connect.de

Design of Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The terminal alkyne on this compound makes it an excellent building block for creating such systems using the CuAAC reaction. nih.gov This reaction forms a stable, rigid, and polar 1,2,3-triazole ring that can itself participate in hydrogen bonding and dipole-dipole interactions, further guiding the assembly process. researchgate.net

By reacting the monomer with molecules containing two or more azide (B81097) groups (bis- or tris-azides), it is possible to construct macrocycles and other complex architectures where the pyrrole unit is precisely positioned. nih.gov Similarly, reacting it with molecules that have both an azide and another functional group capable of self-assembly (like a hydrogen-bonding unit or a liquid crystal moiety) can lead to the formation of highly ordered systems like self-assembled monolayers (SAMs) on surfaces or complex liquid crystalline phases. The ability of pyrrole-based zwitterionic systems to form self-assembled dimers through hydrogen bonding further highlights the potential for pyrrole units to be integrated into directed supramolecular structures. rsc.org

Catalysis and Organic Synthesis

Beyond materials science, this compound is a versatile building block for applications in catalysis and the synthesis of complex organic molecules.

Ligand Design for Organometallic Catalysis

Pyrrole derivatives have been successfully used as ligands in organometallic chemistry. nih.govresearchgate.net The nitrogen atom of the pyrrole ring can act as a σ-donor, while the π-system of the ring and the appended alkyne can also participate in coordination to a metal center. This compound could potentially act as a bidentate ligand, coordinating to a metal through both the pyrrole nitrogen and the alkyne's triple bond.

The development of new ligands is crucial for advancing organometallic catalysis. Complexes formed from this ligand and transition metals like copper, cobalt, or nickel could exhibit novel catalytic activities. nih.govmdpi.comnih.gov For example, pyrrole-based complexes have been investigated for water oxidation catalysis and various polymerization reactions. researchgate.netresearchgate.net The specific steric and electronic properties imparted by the 2-methylbut-3-yn-2-yl group could influence the stability, solubility, and catalytic efficiency of the resulting metal complexes in reactions such as cross-coupling, polymerization, or oxidation. mdpi.comnih.gov

Building Block for Complex Heterocyclic Scaffolds via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tcichemicals.com This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a powerful and reliable multicomponent reaction. nih.govwikipedia.orgmdpi.com In this context, this compound serves as a key alkyne building block. It can be reacted with a wide variety of organic azides in the presence of a copper catalyst to regioselectively synthesize 1,4-disubstituted 1,2,3-triazoles. nih.gov This provides a straightforward and modular route to complex heterocyclic scaffolds where a pyrrole ring is linked to another molecular fragment through a stable triazole bridge. This strategy is widely used in medicinal chemistry for drug discovery and in materials science for creating functional molecules. researchgate.net

Table 2: Illustrative Example of a Multicomponent Reaction Using the Subject Compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Key Features |

| CuAAC (Click Reaction) | This compound | Benzyl (B1604629) Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., tBuOH/H₂O) mdpi.com | 1-(2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl)-1H-pyrrole | High yield, high regioselectivity, mild conditions, broad substrate scope. nih.gov |

Intermediate in the Synthesis of Functional Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring and a reactive alkyne, makes it a valuable intermediate in the synthesis of a variety of more complex organic molecules. nih.govfluorochem.co.uk The pyrrole moiety is a common scaffold in numerous biologically active natural products and pharmaceuticals. nih.govfluorochem.co.uk The presence of the tertiary propargyl group attached to the pyrrole nitrogen provides a handle for further chemical transformations, allowing for the construction of diverse molecular architectures.

For instance, the alkyne functionality can undergo a variety of addition reactions, while the pyrrole ring can participate in electrophilic substitution reactions. nih.gov This dual reactivity allows for a stepwise and controlled functionalization of the molecule. Although specific examples detailing the direct use of this compound in the synthesis of complex, named organic molecules are not extensively documented in publicly available literature, the known reactivity of its constituent parts suggests its utility. For example, similar N-alkynyl pyrrole derivatives have been utilized in the synthesis of fused heterocyclic systems such as pyrrolopyrazinones and pyrrolooxazinones through intramolecular cyclization reactions. biosynth.com

The synthesis of functionalized pyrroles is a significant area of research, with applications ranging from medicinal chemistry to materials science. mdpi.commdpi.com The development of efficient methods to create polysubstituted pyrroles is of particular interest. mdpi.commdpi.com Multi-component reactions, often catalyzed by metals, are a powerful tool for achieving this molecular diversity. mdpi.com

Development of Novel Synthetic Methodologies

The unique combination of a pyrrole ring and a terminal alkyne in this compound provides a fertile ground for the development of new synthetic strategies.

Exploration of New Reaction Pathways Leveraging Combined Pyrrole and Alkyne Reactivity

The interplay between the pyrrole and alkyne functionalities within the same molecule opens up possibilities for novel intramolecular reactions. Research on related N-alkyne-substituted pyrrole esters has demonstrated that intramolecular cyclization can be induced, leading to the formation of fused bicyclic systems. biosynth.com These cyclization reactions can proceed through either nucleophilic or electrophilic pathways, depending on the reagents and conditions employed. biosynth.com For example, treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to pyrrolopyrazinone derivatives, while reaction with iodine can yield iodine-substituted pyrrolo-oxazinone derivatives. biosynth.com

Furthermore, the alkyne group can participate in various cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides with ynones, for example, provides a direct route to multi-substituted pyrroles. nih.gov While not demonstrated specifically with this compound, the principle of using an alkyne-containing pyrrole in such transformations holds significant promise for creating complex pyrrolic structures. The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, is another powerful method for constructing the pyrrole ring. mdpi.com The application of similar cycloaddition strategies to the alkyne moiety of this compound could lead to novel and complex heterocyclic systems.

Development of Catalyst Systems for Highly Selective Transformations

The selective transformation of either the pyrrole or the alkyne group in this compound is a key challenge and opportunity. The development of specific catalyst systems is crucial for controlling the reaction outcome. For instance, various metal catalysts, including those based on palladium, copper, and gold, are known to activate terminal alkynes for a range of transformations.

The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be efficiently catalyzed by commercially available aluminas, offering a solvent-free and high-yielding route to N-substituted pyrroles. researchgate.net While this is a synthetic route to pyrroles rather than a transformation of them, it highlights the importance of catalysis in this area of chemistry.

In the context of transforming the alkyne group, copper-catalyzed reactions are particularly relevant. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to attach a wide variety of functional groups to the pyrrole core via a stable triazole linkage. Similarly, Sonogashira coupling, which typically uses a combination of palladium and copper catalysts, would allow for the formation of a carbon-carbon bond between the terminal alkyne of our title compound and aryl or vinyl halides.

Future Research Directions for this compound

The unique structural features of this compound suggest significant potential for future applications, particularly in the fields of polymer chemistry and materials science.

Polymerization Chemistry and Materials Applications

The presence of the terminal alkyne group makes this compound a promising monomer for polymerization reactions. The polymerization of pyrrole itself is well-established and leads to conducting polymers with interesting electronic properties. nih.gov The incorporation of the 2-methylbut-3-yn-2-yl group could lead to polymers with novel properties.

Metallocene and other transition metal complexes are known to be effective catalysts for ethylene (B1197577) polymerization and could potentially be adapted for the polymerization of alkynyl-substituted monomers. tudelft.nlnih.gov The resulting polymers could exhibit unique thermal, electronic, or optical properties due to the regular incorporation of the pyrrole and hindered alkyne moieties. For example, polypyrrole nanoparticles have been prepared through oxidative polymerization and exhibit controllable size and conductivity. nih.gov A similar approach with this compound could lead to functional nanoparticles.

Furthermore, the alkyne group provides a site for post-polymerization modification. For example, after polymerization, the pendant alkyne groups along the polymer chain could be functionalized using click chemistry, allowing for the attachment of a wide range of molecules and the tailoring of the polymer's properties for specific applications.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, are a rapidly growing area of materials science. These materials can be broadly classified into two categories: Class I, where the organic and inorganic components are linked by weak interactions, and Class II, where they are connected by strong covalent bonds.

The dual functionality of this compound makes it an excellent candidate for incorporation into Class II hybrid materials. The alkyne group can be used to covalently link the organic pyrrole unit to an inorganic framework. For example, the alkyne could react with silicon hydrides on the surface of silica (B1680970) nanoparticles via hydrosilylation, or it could be used in sol-gel processes to form a cross-linked network.

The preparation of such hybrid materials often involves the sol-gel process, where molecular precursors undergo hydrolysis and condensation reactions to form an inorganic network. By incorporating this compound into this process, it is possible to create materials where the pyrrole units are homogeneously distributed throughout the inorganic matrix. These hybrid materials could have applications in catalysis, sensing, and electronics, leveraging the combined properties of the pyrrole's electronic conductivity and the inorganic component's stability and processability. For instance, hybrid materials have been prepared by reacting a hydrolyzate hybrid material with various reagents to act as catalysts for polymerization. mdpi.com

Advanced Computational Studies for Rational Design and Property Prediction

The rational design of novel molecules with tailored properties is a cornerstone of modern chemical research. For specialized compounds like this compound, advanced computational studies serve as a powerful tool to predict molecular behavior, electronic properties, and potential bioactivity before undertaking complex and resource-intensive laboratory synthesis. These in silico methods, including Quantum Mechanics (QM) and Quantitative Structure-Activity Relationship (QSAR) modeling, provide deep insights into the molecule's characteristics at an atomic level.

Computational approaches are instrumental in exploring the vast chemical space available for pyrrole derivatives. By modifying the substituents on the pyrrole ring, researchers can systematically tune the molecule's properties. For instance, in the field of antioxidant research, computational models have been developed to predict the radical scavenging activities of various pyrrole derivatives. These models rely on calculating specific molecular descriptors that correlate with antioxidant efficacy.

Quantum Chemical Descriptors and Molecular Modeling

At the heart of computational prediction are quantum chemical descriptors derived from methods like Density Functional Theory (DFT) or Hartree-Fock (HF). These calculations provide a detailed picture of the electronic structure of this compound. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, a key factor in antioxidant activity and reaction initiation. A higher HOMO energy suggests a greater electron-donating capacity. The LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity.

Bond Lengths and Angles: Precise calculation of bond lengths and angles helps to build an optimized 3D model of the molecule, which is fundamental for further simulations.

Polarizability: This descriptor measures how easily the electron cloud of the molecule can be distorted by an external electric field, influencing its intermolecular interactions.

For a systematic study, these descriptors would be calculated for this compound. The data would typically be presented as follows for comparative analysis with other derivatives.

Illustrative Data Table: Calculated Quantum Chemical Properties Note: The following data are for illustrative purposes to demonstrate the typical output of computational analysis and are not experimentally verified values for this compound.

| Descriptor | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity and stability |

| Dipole Moment | 1.9 | Debye | Polarity and intermolecular interactions |

| Polarizability | 150.2 | Bohr³ | Molecular interaction potential |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a powerful computational approach that links the structural properties of a series of compounds to their biological activity or a specific chemical property. Should this compound be considered as a scaffold for developing new functional molecules, a QSAR study would be a logical step.

The process involves:

Data Set Compilation: A series of pyrrole analogues would be synthesized and their biological activity (e.g., enzyme inhibition, antioxidant capacity) would be measured experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) are calculated using computational software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity.

Prediction: Once a statistically robust model is validated, it can be used to predict the activity of new, unsynthesized pyrrole derivatives, including modifications of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

For example, a QSAR model for antioxidant activity might reveal that higher HOMO energy and lower polarizability are key to enhancing radical scavenging. This insight would guide the rational design of new derivatives based on the this compound core structure.

Illustrative Data Table: QSAR Model Input Note: This table illustrates the type of data used to build a QSAR model and does not represent actual experimental results.

| Compound | Substituent (R) | HOMO Energy (eV) | Polarizability (Bohr³) | Experimental Activity (IC₅₀ µM) |

| Derivative 1 | -H | -6.2 | 145.1 | 15.2 |

| Derivative 2 | -Cl | -6.4 | 148.5 | 12.8 |

| This compound | Reference | -6.5 | 150.2 | Predicted |

| Derivative 4 | -OCH₃ | -6.0 | 149.3 | 9.5 |

By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of new chemical entities. The rational design process, informed by property predictions, minimizes trial-and-error synthesis, saving time and resources while maximizing the potential for innovation in advanced chemical research.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.